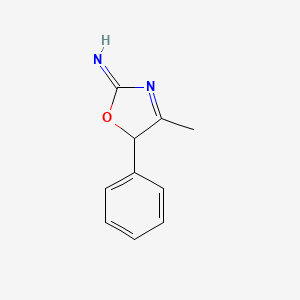

2-Imino-4-methyl-5-phenyloxazoline

Description

Properties

IUPAC Name |

4-methyl-5-phenyl-5H-1,3-oxazol-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFLAGLBZNPYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=N)OC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30954744 | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-11-7 | |

| Record name | 2-Oxazolamine, 4-methyl-5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033124117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-5-phenyl-1,3-oxazol-2(5H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30954744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-4-methyl-5-phenyloxazoline typically involves the cyclization of β-hydroxy amides. One common method employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® as fluorinating agents to effect the cyclization at elevated temperatures (70–90°C). The reaction proceeds with inversion of stereochemistry, resulting in the formation of the oxazoline ring .

Industrial Production Methods

Industrial production of 2-Imino-4-methyl-5-phenyloxazoline may involve continuous flow synthesis techniques. These methods offer advantages such as improved safety profiles, higher yields, and reduced need for purification steps. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidation of oxazolines to the corresponding oxazoles .

Chemical Reactions Analysis

Types of Reactions

2-Imino-4-methyl-5-phenyloxazoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

Oxidation: Oxazoles.

Reduction: Reduced oxazoline derivatives.

Substitution: Substituted oxazoline derivatives.

Scientific Research Applications

2-Imino-4-methyl-5-phenyloxazoline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.

Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Imino-4-methyl-5-phenyloxazoline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, facilitating various chemical transformations. Additionally, the compound’s imino group can engage in hydrogen bonding and other non-covalent interactions, influencing its biological activity .

Comparison with Similar Compounds

Key Observations:

Functional Group Differences: The imino group in 2-Imino-4-methyl-5-phenyloxazoline distinguishes it from carboxylic acid-containing analogs (e.g., 5-Methyl-2-phenyloxazole-4-carboxylic acid). This group enhances its basicity and ability to participate in hydrogen bonding as both donor and acceptor, unlike the acidic -COOH group . Amino-substituted derivatives (e.g., 2-(4-Aminophenyl)benzo[d]oxazol-5-amine) exhibit stronger electron-donating properties, which may enhance their utility in optoelectronic applications .

Phenyl groups across all compounds contribute to lipophilicity, influencing solubility in organic solvents and membrane permeability in biological systems .

Physicochemical and Reactivity Profiles

Hydrogen Bonding and Crystal Packing

The imino group in 2-Imino-4-methyl-5-phenyloxazoline enables the formation of N-H···N and N-H···O hydrogen bonds, as observed in related oxazoline derivatives. Such interactions are critical for stabilizing crystal structures, as demonstrated by graph-set analysis in crystallography studies . In contrast, carboxylic acid derivatives (e.g., 5-Phenyloxazole-4-carboxylic acid) form stronger O-H···O hydrogen bonds, leading to distinct supramolecular architectures .

Electronic Properties

Computational tools like Multiwfn () can analyze electron localization and electrostatic potentials. The imino group’s electron-rich nature may enhance nucleophilic reactivity at the oxazoline ring, whereas carboxylic acid derivatives exhibit electrophilic character at the carbonyl carbon .

Biological Activity

2-Imino-4-methyl-5-phenyloxazoline (CAS No. 33124-11-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antitubercular research. This article explores its synthesis, biological mechanisms, and relevant research findings, supported by case studies and data tables.

The synthesis of 2-Imino-4-methyl-5-phenyloxazoline typically involves cyclization reactions of appropriate precursors under controlled conditions. The compound is characterized by its oxazoline structure, which contributes to its reactivity and biological interactions.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | 2-Imino-4-methyl-5-phenyloxazoline |

| Molecular Formula | C11H12N2O |

| CAS Number | 33124-11-7 |

Antimicrobial Properties

Research indicates that 2-Imino-4-methyl-5-phenyloxazoline exhibits significant antimicrobial activity against various pathogenic microorganisms. A study demonstrated its effectiveness against drug-resistant strains of Mycobacterium tuberculosis, which is crucial given the rising incidence of multidrug-resistant tuberculosis (MDR-TB) cases globally. The compound was found to inhibit the growth of mycobacterial strains with minimum inhibitory concentrations (MICs) ranging from 32 µg/mL in iron-rich media to >256 µg/mL in iron-deprived conditions, indicating a selectivity index that favors its use in specific environments .

The mechanism by which 2-Imino-4-methyl-5-phenyloxazoline exerts its biological effects involves interaction with key enzymes in microbial metabolism. Specifically, it acts as an inhibitor of phenyloxazoline synthase, a crucial enzyme in the siderophore biosynthesis pathway of Mycobacterium tuberculosis. This inhibition disrupts iron acquisition, which is vital for bacterial survival and proliferation .

Case Studies and Research Findings

- Study on Antitubercular Activity :

- Antimicrobial Screening :

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Imino-4-methyl-5-phenyloxazoline, and how can reaction conditions be systematically optimized?

- Methodological Answer :

- Begin with cyclocondensation of appropriate precursors (e.g., substituted oxazolines and imines) in anhydrous, aprotic solvents (e.g., THF or DCM) under reflux.

- Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using a Design of Experiments (DoE) approach to identify critical variables affecting yield .

- Validate purity via TLC and HPLC, and characterize intermediates using IR spectroscopy to confirm functional groups (e.g., imine C=N stretches at ~1600–1650 cm⁻¹) .

Q. Which spectroscopic and analytical techniques are essential for characterizing 2-Imino-4-methyl-5-phenyloxazoline?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm substituent positions and imine tautomerism. Compare chemical shifts with analogous oxazoline derivatives .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Cross-check experimental vs. theoretical C/H/N ratios to validate stoichiometry.

- Document all protocols following journal guidelines (e.g., Medicinal Chemistry Research) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic data and computational models for 2-Imino-4-methyl-5-phenyloxazoline?

- Methodological Answer :

- Crystallographic Validation : Refine single-crystal X-ray diffraction (SC-XRD) data using SHELXL, focusing on resolving disorder or thermal motion artifacts. Cross-validate hydrogen-bonding networks via graph-set analysis (e.g., Etter’s rules) .

- Computational Alignment : Compare DFT-optimized geometries (e.g., Gaussian or ORCA) with experimental XRD parameters. Adjust basis sets to account for dispersion forces in imine tautomers .

- Statistical Metrics : Calculate R-factor discrepancies and use Hirshfeld surface analysis to identify outliers in intermolecular interactions .

Q. What experimental design strategies are effective for studying hydrogen-bonding interactions in 2-Imino-4-methyl-5-phenyloxazoline derivatives?

- Methodological Answer :

- Co-crystallization : Co-crystallize the compound with hydrogen-bond acceptors/donors (e.g., carboxylic acids) to map interaction preferences.

- Temperature-Dependent Studies : Perform variable-temperature XRD to track conformational changes in hydrogen-bonded networks .

- Quantum Topology (QTAIM) : Use AIMAll or Multiwfn software to analyze bond critical points and electron density distributions .

Q. How should researchers address discrepancies in reported synthetic yields or biological activity data across studies?

- Methodological Answer :

- Systematic Review : Apply the PICO framework to isolate variables (e.g., Patient/Problem: compound purity; Intervention: reaction time; Comparison: solvent systems; Outcome: yield) .

- Reproducibility Checks : Replicate experiments using identical reagents (specify CAS numbers and suppliers) and controlled humidity/temperature conditions .

- Meta-Analysis : Use statistical tools (e.g., R or Python) to aggregate data, highlighting outliers and publication bias .

Data Contradiction Analysis

Q. What methodologies can reconcile conflicting data on the tautomeric stability of 2-Imino-4-methyl-5-phenyloxazoline?

- Methodological Answer :

- Dynamic NMR : Perform variable-temperature ¹H NMR in DMSO-d₆ or CDCl₃ to detect tautomeric equilibria and calculate energy barriers .

- Theoretical Modeling : Compare DFT-calculated tautomer energies (ΔG) with experimental observations. Use solvent correction models (e.g., COSMO-RS) for accuracy .

- Cross-Validation : Correlate crystallographic bond lengths (C=N vs. C-N) with IR stretching frequencies to identify dominant tautomers .

Methodological Frameworks

Q. How can the FINER criteria improve the formulation of research questions for studying 2-Imino-4-methyl-5-phenyloxazoline?

- Methodological Answer :

- Feasible : Ensure access to SC-XRD facilities and high-purity reagents.

- Novel : Focus on understudied properties (e.g., photostability or chiral resolution).

- Ethical : Adhere to safety protocols for handling reactive intermediates.

- Relevant : Align with broader goals (e.g., antibiotic development if the compound shows bioactivity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.